N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide
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Overview
Description
N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiophene ring, a thiazole ring, and a naphthamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
The compound “N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide” belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Thiazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “this compound”. Thiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Thiazole derivatives can have a wide range of effects, from antimicrobial to antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. This reaction forms the thiazole core structure.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with the thiazole ring. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the Naphthamide Moiety: The final step involves the acylation of the thiazole-thiophene intermediate with 2-naphthoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole or thiophene derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a bromophenyl group instead of a thiophene ring and has shown potential as an anticancer agent.
N-(4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides: These compounds have been evaluated for their anticonvulsant and neurotoxicity activities.
2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide: This compound has been studied for its therapeutic potential in various diseases.
Properties
IUPAC Name |
N-(4-thiophen-2-yl-1,3-thiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17(14-8-7-12-4-1-2-5-13(12)10-14)20-18-19-15(11-23-18)16-6-3-9-22-16/h1-11H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWZAOYZMNPUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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